2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
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Overview
Description
2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multiple steps. One common method includes the cyclization of hydrazones with α-bromo ketones under visible light catalysis . This method provides good yields and tolerates a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . This approach not only simplifies the reaction workup but also presents eco-friendly attributes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antileishmanial and antimalarial activities.
Medicine: Potential pharmacophore for the development of new drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an increase in acetylcholine levels, affecting neural transmission.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrazolo[1,5-a]pyrazine derivatives: Exhibits antiproliferative effects on cancer cell lines.
Pyrazole/1,2,4-oxadiazole conjugates: Show significant antibacterial activity.
Uniqueness
2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione stands out due to its unique structure, which combines multiple heterocyclic rings, and its broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18BrN3O2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-(2-bromophenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H18BrN3O2/c21-14-9-4-5-10-15(14)24-19(25)16-17(13-7-2-1-3-8-13)22-11-6-12-23(22)18(16)20(24)26/h1-5,7-10,16-18H,6,11-12H2 |
InChI Key |
LBJOWACEDXYZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=CC=C4Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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